molecular formula C16H16N4O4S B2758132 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1021075-93-3

2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B2758132
CAS No.: 1021075-93-3
M. Wt: 360.39
InChI Key: BWYYYCBTJJFVRC-UHFFFAOYSA-N
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Description

2-((6-Acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic compound that features a pyridazine ring, a benzo[d][1,3]dioxole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Acetamide Group: The acetamide group is introduced via acetylation of the amino group on the pyridazine ring.

    Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound.

    Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the reaction of the thioether intermediate with a benzo[d][1,3]dioxole derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the nitro groups if present or the carbonyl groups in the acetamide.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Aminopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
  • 2-((6-Methylpyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Uniqueness

The unique combination of the pyridazine ring, thioether linkage, and benzo[d][1,3]dioxole moiety distinguishes 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide from other compounds. This structural uniqueness may confer specific biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-10(21)18-14-4-5-16(20-19-14)25-8-15(22)17-7-11-2-3-12-13(6-11)24-9-23-12/h2-6H,7-9H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYYCBTJJFVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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